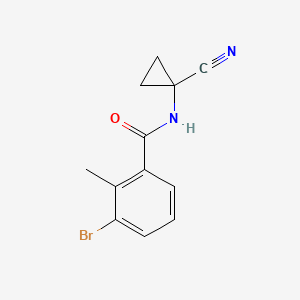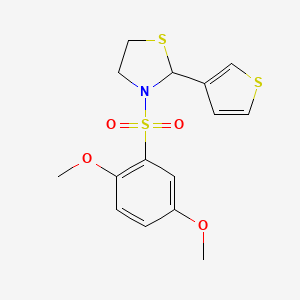
3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine, also known as DMTS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazolidine derivatives, which have been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
Thiazolidine derivatives, including those related to "3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine", have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. These compounds have shown potential in inhibiting the growth of carcinoma cells, with certain derivatives demonstrating potent antiproliferative effects on carcinoma cell lines such as HeLa, HT-29, MCF-7, and HepG-2. The structural modification of these thiazolidine derivatives, particularly the incorporation of different substituted aromatic sulfonyl chlorides, plays a significant role in their antiproliferative activity, highlighting the importance of the sulfonyl group and its position on the aryl ring (Chandrappa et al., 2008).
Antimicrobial Activity
Novel thiazolidine derivatives have also been synthesized and tested for their in vitro antimicrobial activity. These compounds exhibit a range of antibacterial and antifungal properties, demonstrating effectiveness against various microbial strains. The synthesis involves cyclocondensation reactions and characterizations through IR, NMR, and mass spectral studies, providing a foundation for the development of new antimicrobial agents (El-Gaby et al., 2009).
Antitumor and Antioxidant Activities
Research into thiazolidine derivatives extends to their antitumor and antioxidant activities. Certain synthesized compounds based on thiazolidine-4-ones have shown moderate in vitro activity against hepatocellular carcinoma cell lines, with others exhibiting effective antioxidant activity. These studies suggest potential therapeutic applications of thiazolidine derivatives in cancer treatment and prevention, as well as in the management of oxidative stress-related diseases (Aly et al., 2012).
Synthesis and Structural Analysis
The synthesis and structural analysis of compounds structurally similar to "this compound" have been a focus of several studies. For example, the crystal structure and Hirshfeld surface analysis of a related compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, were determined, providing insights into the molecular interactions and stability of these compounds. This type of research aids in understanding the physicochemical properties and potential bioactivities of thiazolidine derivatives (Prabhuswamy et al., 2016).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)sulfonyl-2-thiophen-3-yl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S3/c1-19-12-3-4-13(20-2)14(9-12)23(17,18)16-6-8-22-15(16)11-5-7-21-10-11/h3-5,7,9-10,15H,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUQFXXEFBKLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCSC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


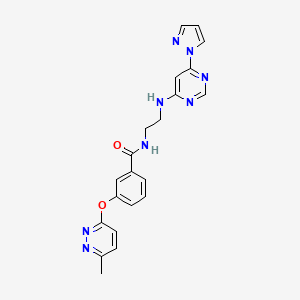
![N-heptan-2-yl-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2688861.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2688862.png)
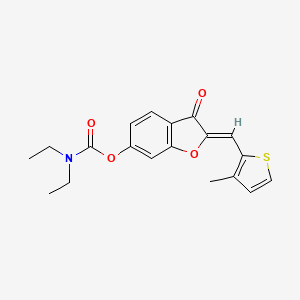
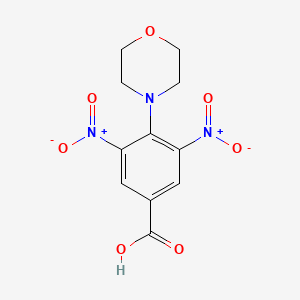
![5-[[(1-Prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxamide](/img/structure/B2688871.png)

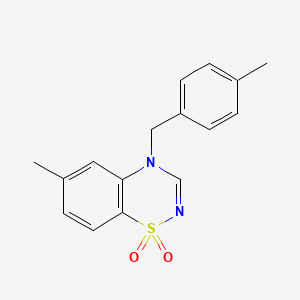

![N-(thiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2688876.png)
![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)

